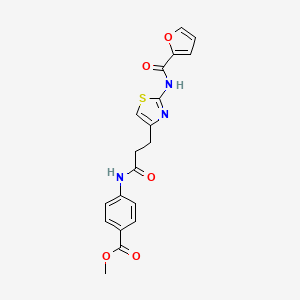
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-naphthamide, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a member of the purinergic receptor family and is involved in various physiological processes, including platelet aggregation, vascular tone regulation, and neurotransmission. MRS2500 has been extensively studied for its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
Histochemical Techniques for Tissue Oxidase
Complex naphthols and cyclic methylene compounds, including derivatives related to N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-naphthamide, are utilized as new reagents in histochemical techniques for the demonstration of tissue oxidase. These compounds constitute a new class of histochemical reagents, providing useful insights into enzyme activity and potential applications in electron microscopy due to their ability to complex with various metals (Burstone, 1959).
Computational and Pharmacological Evaluation of Derivatives
A study evaluated the computational and pharmacological potential of novel derivatives, including those structurally similar to this compound. This research investigated their toxicity, tumour inhibition, free radical scavenging, analgesic, and anti-inflammatory potential, providing a foundation for further drug development and understanding of their biochemical interactions (Faheem, 2018).
Antagonists for Osteoporosis Treatment
A compound structurally related to this compound was identified as a potent antagonist of the alpha(v)beta(3) receptor, showing promise in in vitro and in vivo models for bone turnover. This research indicates potential applications in the treatment and prevention of osteoporosis, highlighting the diverse therapeutic possibilities of such compounds (Hutchinson et al., 2003).
Applications in Water Oxidation
A study investigated dinuclear complexes, with structural components similar to this compound, for their application in water oxidation. These complexes showed promise in facilitating oxygen evolution, indicating potential applications in environmental and energy-related fields (Zong & Thummel, 2005).
Alzheimer's Disease Research
In Alzheimer's disease research, a hydrophobic radiofluorinated derivative related to this compound was used in PET imaging to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living patients. This research offers critical insights into the pathophysiology of Alzheimer's and potential diagnostic tools (Shoghi-Jadid et al., 2002).
Propriétés
IUPAC Name |
N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-25-21(26)12-11-20(24-25)17-7-4-8-19(14-17)23-22(27)18-10-9-15-5-2-3-6-16(15)13-18/h2-14H,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFVYUGCLGSIOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-methylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2954982.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2954984.png)
![(2E)-3-phenyl-N'-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide](/img/structure/B2954986.png)

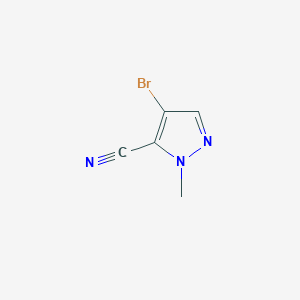
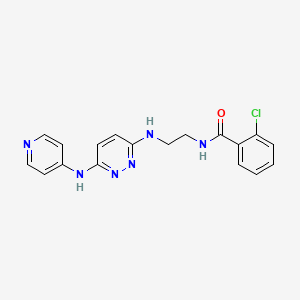

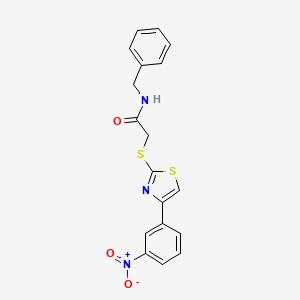
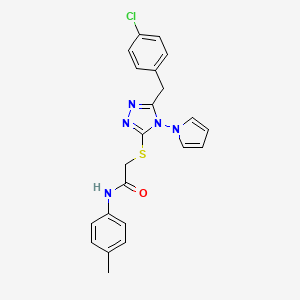
![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-methoxyphenyl)methanone](/img/structure/B2955001.png)
